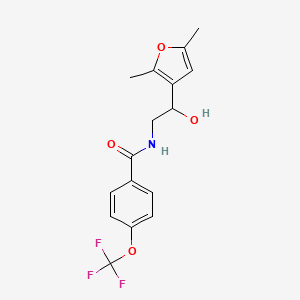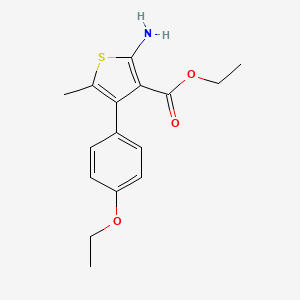![molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5](/img/structure/B2394549.png)
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide, commonly known as PEPA, is a chemical compound that belongs to the family of pyrazole derivatives. PEPA has gained significant attention in the scientific community due to its potential applications in neurological research.
作用机制
PEPA acts as a positive allosteric modulator of the AMPA receptor. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which triggers LTP and enhances synaptic plasticity.
Biochemical and Physiological Effects
PEPA has been shown to have a variety of biochemical and physiological effects. It enhances LTP in the hippocampus, which is a process that is critical for learning and memory. It also increases the release of dopamine in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making. Additionally, PEPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and memory formation. Additionally, PEPA is relatively easy to synthesize and has good solubility in water, which makes it easy to administer in experiments.
One of the limitations of using PEPA in lab experiments is that it has a relatively short half-life, which means that its effects may be transient. Additionally, PEPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.
未来方向
For research on PEPA include the development of more potent and selective AMPA receptor agonists and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases.
合成方法
PEPA can be synthesized through a reaction between 1-(1-phenylethyl)pyrazole-4-carboxylic acid and thionyl chloride. This reaction produces 1-(1-phenylethyl)pyrazole-4-carbonyl chloride, which is then reacted with propargylamine to form PEPA.
科学研究应用
PEPA has been extensively studied for its potential applications in neurological research. It is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is critical for learning and memory.
属性
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCXCBHKLBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
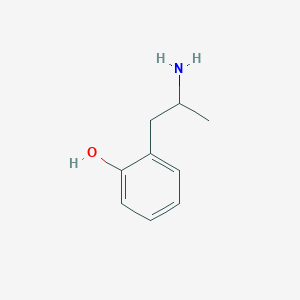
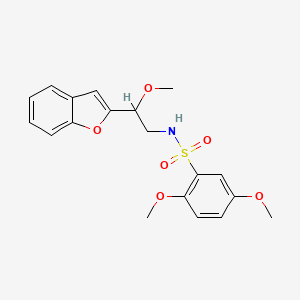

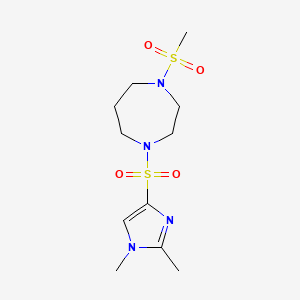
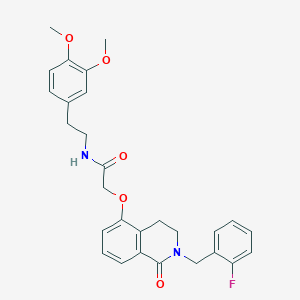

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)
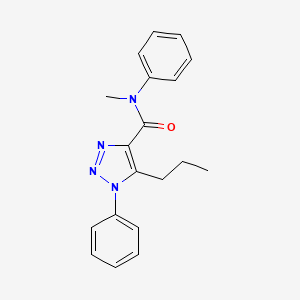
![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)
